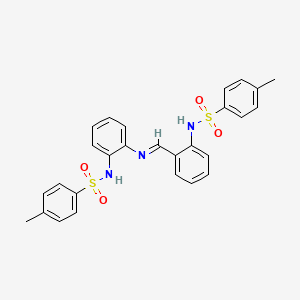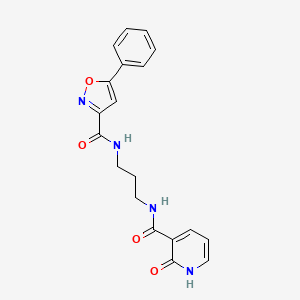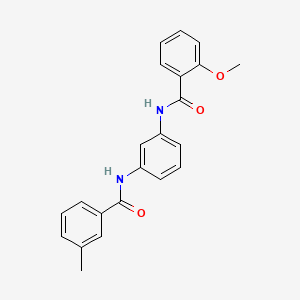
MP-A08
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a complex structure with the linear formula: C26H24N2O4S4 .
Molecular Structure Analysis
The compound has a complex molecular structure. The SMILES string representation is O=S (NC1=C (SSC2=C (NS (C (C=C3)=CC=C3C) (=O)=O)C=CC=C2)C=CC=C1) (C (C=C4)=CC=C4C)=O . This representation provides a way to encode the structure of the molecule in a text format.Applications De Recherche Scientifique
Traitement de la leucémie aiguë myéloïde (LAM)
MP-A08 est un nouvel inhibiteur de la sphingosine kinase 1 (SPHK1) doté d'une activité contre la leucémie aiguë myéloïde (LAM) {svg_1}. Il a été démontré qu'il surmontait les défis physicochimiques de this compound et permettait sa délivrance efficace pour améliorer l'efficacité et la survie des souris greffées avec une LAM humaine dans des modèles précliniques {svg_2}. La combinaison de liposomes chargés en this compound avec à la fois la chimiothérapie standard, la cytarabine, et la thérapie ciblée, le venetoclax, contre les lignées cellulaires de LAM humaine a montré des effets synergiques significatifs {svg_3}.
Système de délivrance à base de liposomes
Un système d'encapsulation et de délivrance à base de liposomes conçu de manière rationnelle a été démontré pour surmonter les défis physicochimiques de this compound {svg_4}. Ce système augmente la puissance de this compound contre les cellules LAM {svg_5}. Les liposomes de this compound ont augmenté l'efficacité de this compound contre les cellules LAM de patients (> 140 fois) et ont considérablement prolongé la survie globale des souris atteintes de LAM humaine {svg_6}.
Thérapie combinée avec la cytarabine
La cytarabine (sur la plage de doses de 0,1 à 0,5 µM) en association avec des liposomes de this compound a montré des effets synergiques significatifs (comme confirmé par l'indice de combinaison de Chou-Talalay) contre les lignées cellulaires LAM humaines sensibilisées à la chimiothérapie MV4-11 et OCI-AML3 {svg_7}.
Thérapie combinée avec le venetoclax
Le venetoclax (sur la plage de doses de 0,5 à 250 nM) en association avec des liposomes de this compound a montré des effets synergiques significatifs contre les lignées cellulaires LAM humaines sensibilisées à la chimiothérapie, en particulier dans les cellules LAM humaines résistantes au venetoclax {svg_8}.
Inhibition de MCL-1 par le biais de SPHK1
Le fort effet synergique des thérapies combinées est dû à plusieurs mécanismes d'action, à savoir l'inhibition de MCL-1 par l'inhibition de SPHK1, conduisant à une accumulation de céramide, à l'activation de la protéine kinase R, à la régulation positive de ATF4 et à l'activation de NOXA, conduisant finalement à la dégradation de MCL-1 {svg_9}.
Traitement de l'adénocarcinome pulmonaire
This compound est un inhibiteur ATP-compétitif hautement sélectif qui inhibe à la fois SK1 et SK2 {svg_10}. Il bloque la signalisation pro-proliférative, induit l'apoptose d'une manière dépendante de SK et réprime la croissance de l'adénocarcinome pulmonaire humain dans un modèle de xénogreffe chez la souris en induisant l'apoptose tumorale et en inhibant l'angiogenèse {svg_11}.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide are sphingosine kinases 1 and 2 (SphK1 and SphK2) . These enzymes play a crucial role in the production of sphingosine-1-phosphate (S1P), a bioactive lipid with established roles in tumor initiation, progression, and chemotherapy resistance .
Mode of Action
This compound acts as an ATP-competitive inhibitor of SphK1 and SphK2 . It selectively inhibits these two enzymes over a panel of other kinases . By inhibiting these kinases, the compound reduces the generation of S1P, leading to an increase in ceramide levels .
Biochemical Pathways
The inhibition of SphK1 by this compound leads to multiple mechanisms of action. It results in the inhibition of MCL-1 through SphK1 inhibition, leading to ceramide accumulation, activation of protein kinase R, ATF4 upregulation, and NOXA activation, ultimately resulting in MCL-1 degradation . This process affects the survival signaling from the S1P receptor 2 .
Pharmacokinetics
The compound’s pharmacokinetics have been improved through the use of a rationally designed liposome-based encapsulation and delivery system . This system has been shown to overcome the physicochemical challenges of the compound and enable its effective delivery for improved efficacy .
Result of Action
The compound induces caspase-dependent cell death in acute myeloid leukemia (AML) cell lines, primary AML patient cells, and leukemic progenitor/stem cells . It also reduces tumor growth in a human lung adenocarcinoma xenograft mouse model by inducing apoptosis and suppressing angiogenesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the use of a liposome-based delivery system can enhance the compound’s bioavailability and efficacy in different environments
Analyse Biochimique
Biochemical Properties
MP-A08 plays a crucial role in biochemical reactions by inhibiting SPHK1, which is responsible for the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This inhibition leads to a decrease in S1P levels and an increase in ceramide levels, which are associated with pro-apoptotic signaling pathways . This compound interacts with various enzymes, proteins, and biomolecules, including SPHK1 and SPHK2, with Ki values of 6.9 ± 0.8 μM and 27 ± 3 μM, respectively . The nature of these interactions involves competitive inhibition at the ATP-binding site of the enzymes, thereby blocking their activity and altering downstream signaling pathways.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound induces mitochondrial-associated apoptosis by increasing ceramide levels and reducing S1P levels . This compound also inhibits pro-proliferative signaling pathways, leading to reduced cell growth and proliferation . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the balance between ceramide and S1P, which are critical regulators of cell fate .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with SPHK1 and SPHK2, leading to the inhibition of these enzymes . By blocking the ATP-binding site, this compound prevents the phosphorylation of sphingosine to S1P, resulting in decreased S1P levels and increased ceramide levels . This shift in the balance between S1P and ceramide activates pro-apoptotic signaling pathways, including the activation of protein kinase R, ATF4 upregulation, and NOXA activation, ultimately leading to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its stability may decrease in solution . Long-term studies have shown that this compound maintains its inhibitory effects on SPHK1 and SPHK2 over extended periods, leading to sustained decreases in S1P levels and increases in ceramide levels . These changes result in prolonged pro-apoptotic signaling and reduced cell proliferation in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits SPHK1 and SPHK2, leading to reduced tumor growth and increased apoptosis in cancer models . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to sphingolipid metabolism. By inhibiting SPHK1 and SPHK2, this compound alters the balance between sphingosine, S1P, and ceramide . This modulation affects metabolic flux and metabolite levels, leading to changes in cellular signaling and function . The compound’s interactions with enzymes and cofactors in these pathways are critical for its biochemical and therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the localization and accumulation of this compound, affecting its bioavailability and efficacy . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for this compound’s ability to inhibit SPHK1 and SPHK2 effectively and modulate sphingolipid signaling pathways .
Propriétés
IUPAC Name |
4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S2/c1-20-11-15-23(16-12-20)35(31,32)29-25-8-4-3-7-22(25)19-28-26-9-5-6-10-27(26)30-36(33,34)24-17-13-21(2)14-18-24/h3-19,29-30H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDBNMYJUMAXDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: MP-A08 functions as an ATP-competitive inhibitor of SPHK1, a key enzyme involved in the sphingolipid metabolism pathway. [, ] By inhibiting SPHK1, this compound disrupts the balance of sphingolipids, leading to an increase in pro-apoptotic ceramide and a decrease in pro-survival sphingosine 1-phosphate. This shift towards ceramide accumulation triggers apoptosis, effectively killing AML cells. [, ] Additionally, this compound has been shown to inhibit tumor angiogenesis, further contributing to its anti-cancer properties. []
A: Research indicates that this compound loaded liposomes exhibit synergistic effects when combined with both standard chemotherapy agents like cytarabine and targeted therapies like venetoclax. [] This synergistic activity is particularly noteworthy in chemoresistant AML cell lines, highlighting this compound’s potential to overcome drug resistance. [] The combined effect arises from multiple mechanisms, including the inhibition of MCL-1 (an anti-apoptotic protein), ceramide accumulation, and activation of pro-apoptotic pathways. []
A: this compound faces challenges regarding its "drug-like properties," such as solubility and bioavailability. [] Encapsulating this compound within liposomes significantly improves its delivery and efficacy. [] This is attributed to enhanced specificity, bioaccessibility, and targeted delivery to the bone marrow, as observed in pharmacokinetic and biodistribution studies. [] The liposomal delivery system effectively addresses the inherent limitations of this compound, paving the way for its clinical translation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B609147.png)


![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)


![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)
![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)
![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)
